Jalapinolic acid

Description

Properties

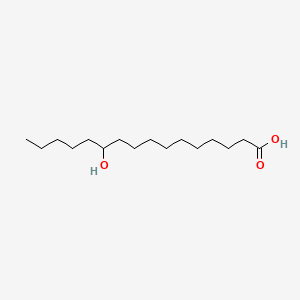

IUPAC Name |

11-hydroxyhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-9-12-15(17)13-10-7-5-4-6-8-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQGVRJFSHTULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964533 | |

| Record name | 11-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-75-0 | |

| Record name | 11-Hydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanoic acid, 11-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-Hydroxyhexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Jalapinolic Acid for Researchers and Drug Development Professionals

An In-depth Examination of the Botanical Origins, Extraction Protocols, and Biological Context of (11S)-Hydroxyhexadecanoic Acid

Abstract

Jalapinolic acid, systematically known as (11S)-hydroxyhexadecanoic acid, is a hydroxylated fatty acid with significant potential in pharmacological research. It exists in nature primarily as an aglycone component of complex resin glycosides found in select species of the Convolvulaceae plant family. This technical guide provides a comprehensive overview of the natural sources of this compound, details on its extraction and quantification, and a review of the biological activities associated with its parent compounds. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Natural Sources of this compound

This compound is not found in its free form in nature but is a fundamental building block of resin glycosides, which are characteristic secondary metabolites of the Convolvulaceae family. These resin glycosides are complex glycolipids with a diverse range of biological activities. The primary botanical sources of this compound-containing resin glycosides are:

-

Genus Ipomoea :

-

Ipomoea purga (Jalap Root) : Considered the authentic source of "jalap," the dried roots of this plant are a major source of resin glycosides. The total resin content in the roots can range from 9-12%.[1] Upon saponification, these resins yield a mixture of hydroxylated fatty acids, including this compound.[1][2]

-

Ipomoea orizabensis (Mexican Scammony or False Jalap) : The roots of this species are another significant source of resin glycosides that contain this compound.[2]

-

-

Genus Convolvulus :

This compound is specifically the aglycone of several named resin glycosides, including purgic acid B from Ipomoea purga and scammonins I and II from Convolvulus scammonia.[2][5]

Quantitative Data on this compound Content

Direct quantitative data on the yield of free this compound from its natural sources is limited in the existing literature. Research has predominantly focused on the total resin content of the plant material and the structural elucidation of the intact resin glycosides. However, some key quantitative insights are available:

| Plant Source | Material | Total Resin Content | Key this compound-Containing Glycoside | Yield of Key Glycoside |

| Ipomoea purga | Dried Roots | 9 - 12% | Purgic Acid B | Data not available |

| Convolvulus scammonia | Dried Roots | ~ 8% | Scammonin I | 56.9% of total resin glycosides[3] |

Note: The yield of this compound would be a fraction of the weight of the isolated resin glycoside following hydrolysis. Further research is required to establish a precise percentage of this compound in the total resin or the dry plant material.

Experimental Protocols

The liberation of this compound from its parent resin glycosides requires chemical hydrolysis. The following is a detailed methodology for the extraction of the crude resin, followed by alkaline hydrolysis (saponification) to obtain this compound, and subsequent analysis.

Extraction of Crude Resin Glycosides

This protocol is adapted from methodologies described for the extraction of resins from Ipomoea and Convolvulus species.

Objective: To extract the crude resin containing glycosides from the dried plant material.

Materials and Reagents:

-

Dried and powdered root material (e.g., Ipomoea purga or Convolvulus scammonia)

-

Methanol (B129727) (MeOH)

-

Diethyl ether

-

n-Butanol

-

Deionized water

-

Rotary evaporator

-

Chromatography columns (e.g., MCI gel CHP 20P, Sephadex LH-20)

Procedure:

-

Maceration: Macerate the powdered root material with methanol at room temperature for 48-72 hours.

-

Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with diethyl ether and n-butanol.

-

The ether-soluble fraction will contain the "jalapin" group of resin glycosides, while the n-butanol-soluble fraction will contain the "convolvulin" group. This compound is a component of the jalapin fraction.

-

-

Chromatographic Fractionation:

-

Subject the ether-soluble fraction to column chromatography using MCI gel and Sephadex LH-20 to isolate the crude jalapin fraction.

-

Alkaline Hydrolysis (Saponification) and Isolation of this compound

Objective: To hydrolyze the resin glycosides to liberate this compound.

Materials and Reagents:

-

Crude jalapin fraction

-

5% Sodium Hydroxide (NaOH) in methanol

-

Hydrochloric acid (HCl) for acidification

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Diazomethane (B1218177) (for derivatization for GC-MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Saponification: Reflux the crude jalapin fraction with 5% methanolic NaOH for 1-2 hours.

-

Neutralization and Extraction:

-

After cooling, acidify the reaction mixture with HCl.

-

Extract the acidic solution with diethyl ether.

-

Wash the ether extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a mixture of organic acids and the hydroxylated fatty acid, this compound.

-

-

Purification (if required): Further purification can be achieved using techniques such as preparative High-Performance Liquid Chromatography (HPLC).

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the amount of this compound in the hydrolyzed extract.

Procedure:

-

Derivatization: Methylate the hydroxylated fatty acid fraction with diazomethane to convert this compound to its methyl ester, which is more volatile and suitable for GC-MS analysis.

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

-

Use a temperature program to separate the components. For example, an initial oven temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

The mass spectrometer can be operated in electron ionization (EI) mode, and spectra can be recorded over a mass range of m/z 50-550.

-

-

Quantification: Identify the peak corresponding to methyl jalapinolate by its retention time and mass spectrum. Quantify the amount by comparing the peak area to that of a standard curve prepared with a known concentration of a certified reference standard of this compound.

Signaling Pathways and Biological Activity

Currently, there is a significant lack of research on the specific signaling pathways directly modulated by isolated this compound. The biological activities reported in the literature are predominantly associated with the parent resin glycosides.

The resin glycosides from which this compound is derived have been shown to exhibit a range of biological effects, including:

-

Cytotoxic activity against various cancer cell lines.

-

Reversal of multidrug resistance (MDR) in cancer cells.

It is plausible that the biological effects of the parent glycosides are, at least in part, attributable to the actions of their aglycone components, including this compound, following metabolic breakdown. However, without further research, the specific molecular targets and signaling pathways of this compound remain unknown. This represents a promising area for future investigation.

Diagrams

Logical Relationship of this compound Sources

Caption: Botanical sources of this compound.

Experimental Workflow for Isolation and Analysis

Caption: Workflow for this compound extraction.

Conclusion and Future Directions

This compound is a naturally occurring hydroxylated fatty acid with potential for pharmacological development, primarily sourced from the resin glycosides of Ipomoea purga and Convolvulus scammonia. While methods for its extraction and analysis are established, there is a clear need for further research in two key areas:

-

Quantitative Analysis: Detailed studies are required to determine the precise yield of this compound from its various natural sources to aid in the selection of optimal starting materials for research and development.

-

Mechanism of Action: The specific molecular targets and signaling pathways affected by this compound are currently unknown. Elucidating these mechanisms is crucial for understanding its therapeutic potential and for guiding future drug discovery efforts.

This guide provides a solid foundation for researchers to begin exploring the promising field of this compound and its derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. researchgate.net [researchgate.net]

- 5. Scammonins I and II, the resin glycosides of radix scammoniae from Convolvulus scammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Isolation of Jalapinolic Acid from Ipomoea Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jalapinolic acid, systematically known as (11S)-11-hydroxyhexadecanoic acid, is a hydroxy fatty acid that serves as the aglycone core for a variety of resin glycosides found within the Convolvulaceae family, particularly in the genus Ipomoea. These resin glycosides are complex natural products that have been recognized for their purgative properties in traditional medicine. Modern research has unveiled a broader spectrum of biological activities, including potential applications in modulating multidrug resistance in cancer cells, making the isolation and characterization of this compound and its derivatives a significant area of study for drug discovery and development. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Ipomoea species, detailing experimental protocols, quantitative data, and structural elucidation methods.

Physicochemical Properties of this compound

This compound is a long-chain fatty acid with a hydroxyl group at the C-11 position. Its chemical structure and properties are summarized in the table below.

| Property | Value | Source |

| Systematic Name | (11S)-11-hydroxyhexadecanoic acid | [1] |

| Synonyms | (+)-Jalapinolic acid, 11-Hydroxypalmitic acid | [1] |

| Molecular Formula | C₁₆H₃₂O₃ | [1] |

| Molecular Weight | 272.42 g/mol | [1] |

| Appearance | White crystalline powder (est.) | [2] |

| Melting Point | 94-98 °C | |

| Boiling Point | 414-415 °C (est.) | [2] |

| logP (o/w) | 4.904 (est.) | [2] |

| Water Solubility | 0.0037 g/L (est.) | [3] |

| InChI Key | YNQGVRJFSHTULP-HNNXBMFYSA-N | [4] |

Occurrence in Ipomoea Species

This compound is a key constituent of the resin glycosides found in various Ipomoea species. The roots of these plants are particularly rich in these compounds. Notable species include:

-

Ipomoea purga : Known as the authentic "jalap root," this species is a primary source of resin glycosides that yield this compound upon hydrolysis.[5] The total resin content in the roots can range from 9-12%.[6]

-

Ipomoea orizabensis : Referred to as "Mexican scammony" or "false jalap," this species also produces resin glycosides containing this compound.[5]

-

Ipomoea stans : This species has been reported to contain this compound.[4]

Experimental Protocols for Isolation and Purification

The isolation of this compound from Ipomoea species is a multi-step process that begins with the extraction of the crude resin from the plant material, followed by saponification to hydrolyze the glycosidic bonds, and finally, purification of the resulting this compound.

I. Extraction of Crude Resin Glycosides

-

Plant Material Preparation : Dried and powdered roots of the selected Ipomoea species are used as the starting material.

-

Solvent Extraction : The powdered root material is extracted with a suitable organic solvent. Methanol or a chloroform-methanol mixture is commonly employed to efficiently extract the polar resin glycosides.[7][8] This can be performed at room temperature with stirring or through continuous extraction methods like Soxhlet extraction.

-

Concentration : The resulting extract is filtered, and the solvent is removed under reduced pressure to yield the crude resin.

II. Saponification of Resin Glycosides

Saponification is a crucial step to liberate the this compound aglycone from the sugar moieties of the resin glycosides.

-

Alkaline Hydrolysis : The crude resin is dissolved in an alcoholic solution of a strong base, typically 5% potassium hydroxide (B78521) (KOH) in methanol.[9]

-

Reflux : The mixture is heated under reflux for several hours to ensure complete hydrolysis of the ester and glycosidic linkages.

-

Neutralization and Extraction : After cooling, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 2.8.[10] This protonates the carboxylate group of the fatty acids. The acidified solution is then partitioned with a nonpolar organic solvent like chloroform (B151607) or diethyl ether to extract the liberated fatty acids, including this compound, leaving the water-soluble sugars and salts in the aqueous phase.[6]

-

Concentration : The organic phase is collected, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield a mixture of fatty acids.

III. Purification of this compound

The crude fatty acid mixture obtained after saponification requires further purification to isolate pure this compound.

-

Column Chromatography : The mixture can be subjected to silica (B1680970) gel column chromatography, eluting with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity.

-

High-Performance Liquid Chromatography (HPLC) : For higher purity, preparative or semi-preparative HPLC is the method of choice.[5][9] A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid) to ensure the carboxylic acid remains protonated. Recycling HPLC can be particularly effective for separating complex mixtures.[7][9]

Structural Elucidation and Data Presentation

The structure of isolated this compound is confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of this compound. The following table summarizes the predicted ¹³C NMR chemical shifts.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 181.1 |

| 2 | 36.5 |

| 3 | 27.5 |

| 4 | 31.8 |

| 5 | 31.8 |

| 6 | 31.8 |

| 7 | 31.8 |

| 8 | 28.2 |

| 9 | 38.6 |

| 10 | 28.2 |

| 11 | 72.8 |

| 12 | 38.6 |

| 13 | 27.5 |

| 14 | 34.7 |

| 15 | 25.2 |

| 16 | 16.2 |

Note: Predicted data from NP-MRD.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI-MS), this compound is expected to show a molecular ion peak (M⁺) at m/z 272. Common fragmentation patterns for long-chain carboxylic acids and secondary alcohols include the loss of water (M-18), cleavage adjacent to the carbonyl group (loss of OH, M-17; loss of COOH, M-45), and cleavage of the C-C bond next to the hydroxyl group.[12]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H stretch (alcohol) | 3200-3550 | Strong, broad |

| O-H stretch (carboxylic acid) | 2500-3300 | Very strong, very broad |

| C-H stretch (alkane) | 2840-3000 | Medium |

| C=O stretch (carboxylic acid) | ~1700 | Strong, sharp |

| C-O stretch | 1050-1210 | Sharp |

Note: General ranges for functional groups.

Conclusion

The discovery and isolation of this compound from Ipomoea species represent a classic example of natural product chemistry, bridging traditional knowledge with modern analytical techniques. The protocols outlined in this guide, involving solvent extraction, saponification, and chromatographic purification, provide a robust framework for obtaining this valuable compound. The detailed spectroscopic data are essential for its unambiguous identification. As research into the biological activities of this compound and its glycosidic derivatives continues, particularly in the context of overcoming multidrug resistance, the efficient and scalable isolation of this foundational molecule will remain a critical endeavor for the scientific and drug development communities.

References

- 1. Human Metabolome Database: Showing metabocard for 11-Hydroxyhexadecanoic acid (HMDB0112189) [hmdb.ca]

- 2. 16-hydroxyhexadecanoic acid, 506-13-8 [thegoodscentscompany.com]

- 3. Showing Compound 16-Hydroxy-hexadecanoic acid (FDB001611) - FooDB [foodb.ca]

- 4. (+)-Jalapinolic acid | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Jalapinoside, a macrocyclic bisdesmoside from the resin glycosides of Ipomea purga, as a modulator of multidrug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0179010) [np-mrd.org]

- 12. chem.libretexts.org [chem.libretexts.org]

The Biosynthesis of Jalapinolic Acid in Plants: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: Jalapinolic acid, or (11S)-hydroxyhexadecanoic acid, is a key component of the resin glycosides found in various species of the Convolvulaceae family, notably in the roots of Ipomoea purga, the source of the traditional purgative drug, jalap. These resin glycosides, complex glycolipids with significant pharmacological potential, are assembled through a specialized biosynthetic pathway. This technical guide provides an in-depth overview of the current understanding and proposed mechanisms of this compound biosynthesis in plants. It outlines the key enzymatic steps, from the hydroxylation of a fatty acid precursor to its subsequent glycosylation. While specific enzymes in Ipomoea purga remain to be definitively characterized, this guide presents a consensus pathway based on current literature and offers detailed experimental protocols for the elucidation of this pathway. Furthermore, this document provides structured templates for the presentation of quantitative data and visual diagrams of the biosynthetic and experimental workflows to aid researchers in this field.

Introduction to this compound and Resin Glycosides

This compound is an 11-hydroxy derivative of hexadecanoic acid (palmitic acid) and serves as the aglycone core of a class of resin glycosides.[1][2][3] These resin glycosides are complex natural products where the hydroxyl group of this compound is attached to an oligosaccharide chain.[1][2][3] The complete resin glycoside structure is often further acylated with various organic acids and can form a macrocyclic lactone.[4] The biosynthesis of these intricate molecules is a testament to the complex enzymatic machinery present in plants of the Convolvulaceae family. Understanding this pathway is crucial for the potential biotechnological production of these pharmacologically active compounds.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the hydroxylation of the fatty acid precursor and the subsequent glycosylation of the resulting hydroxy fatty acid.

Stage 1: In-Chain Hydroxylation of Hexadecanoic Acid

The precursor for this compound is the ubiquitous saturated fatty acid, hexadecanoic acid (palmitic acid).[5][6] The key transformation in the formation of the aglycone is the stereospecific hydroxylation at the C-11 position. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase. Plant P450s are a large and diverse family of enzymes known to be involved in a wide array of oxidative reactions in secondary metabolism.[7] While the specific P450 enzyme responsible for this reaction in Ipomoea purga has not yet been identified, it is hypothesized to be a member of a plant-specific clade of P450s capable of in-chain fatty acid hydroxylation.

The overall reaction is as follows:

Hexadecanoic Acid + NADPH + H⁺ + O₂ → (11S)-Hydroxyhexadecanoic Acid (this compound) + NADP⁺ + H₂O

Stage 2: Glycosylation of this compound

Following its synthesis, the hydroxyl group of this compound serves as an attachment point for a multi-sugar chain. This process is mediated by a series of UDP-dependent glycosyltransferases (UGTs). UGTs are responsible for the transfer of a glycosyl moiety from an activated sugar donor, such as UDP-glucose, to an acceptor molecule.[8][9] The assembly of the oligosaccharide chain on this compound is a stepwise process, with each UGT adding a specific sugar in a specific linkage. The sugar composition of the resin glycosides in Ipomoea purga includes D-glucose, D-quinovose, L-rhamnose, and D-fucose.[1][3] The final resin glycoside may contain a hexasaccharide chain attached to the this compound.[1][3]

The general reaction for the initial glycosylation step is:

(11S)-Hydroxyhexadecanoic Acid + UDP-Sugar → this compound-11-O-Glycoside + UDP

This process is repeated with different UGTs and UDP-sugars to build the complete oligosaccharide chain.

Quantitative Data on this compound Biosynthesis

To date, there is a lack of published quantitative data on the specific enzyme kinetics and reaction yields for the biosynthesis of this compound in Ipomoea purga. The following tables are presented as a template for the systematic collection and presentation of such data, which is essential for the full characterization of the pathway and for any future metabolic engineering efforts.

Table 1: Putative Cytochrome P450 Fatty Acid 11-Hydroxylase Kinetics

| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

| Hexadecanoic Acid | Data not available | Data not available | Data not available |

| Tetradecanoic Acid | Data not available | Data not available | Data not available |

| Octadecanoic Acid | Data not available | Data not available | Data not available |

Table 2: Putative UDP-Glycosyltransferase Substrate Specificity and Kinetics

| Acceptor Substrate | Sugar Donor | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Relative Activity (%) |

| This compound | UDP-Glucose | Data not available | Data not available | Data not available |

| This compound | UDP-Quinovose | Data not available | Data not available | Data not available |

| This compound | UDP-Rhamnose | Data not available | Data not available | Data not available |

| This compound | UDP-Fucose | Data not available | Data not available | Data not available |

Detailed Experimental Protocols

The following protocols are detailed methodologies for the key experiments required to identify and characterize the enzymes involved in this compound biosynthesis. These protocols are based on established methods for studying plant cytochrome P450s and UGTs and have been adapted for the specific context of this pathway.

Protocol 1: Identification and Functional Characterization of a Candidate Fatty Acid 11-Hydroxylase (Cytochrome P450)

Objective: To identify and confirm the function of the cytochrome P450 enzyme responsible for the 11-hydroxylation of hexadecanoic acid.

Workflow:

Methodology:

-

Gene Discovery:

-

Perform RNA sequencing (RNA-Seq) on the roots of Ipomoea purga, where resin glycosides are abundant.[10]

-

Assemble the transcriptome and perform a BLAST search against known plant fatty acid hydroxylase sequences to identify candidate P450 genes.

-

-

Heterologous Expression:

-

Clone the full-length cDNA of the candidate P450 gene and a suitable NADPH-cytochrome P450 reductase (CPR) from Ipomoea purga or a model plant like Arabidopsis thaliana into a yeast expression vector (e.g., pYES-DEST52).[11][12]

-

Transform a suitable strain of Saccharomyces cerevisiae (e.g., WAT11) with the expression constructs.

-

Grow the yeast culture and induce protein expression with galactose.

-

Harvest the yeast cells and isolate the microsomal fraction, which will contain the expressed P450 and CPR, following standard protocols.[13]

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate (B84403) buffer (pH 7.4)

-

Isolated microsomes (0.1-0.5 mg/mL protein)

-

100 µM Hexadecanoic acid (solubilized with a detergent like Triton X-100 or complexed with BSA)

-

1 mM NADPH

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate for 1-2 hours at 30°C with shaking.

-

Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

-

-

Product Analysis:

-

Extract the fatty acids from the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent and derivatize the fatty acids to their trimethylsilyl (B98337) (TMS) esters using a reagent like BSTFA.

-

Analyze the derivatized products by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the retention time and mass spectrum of the product with an authentic standard of 11-hydroxyhexadecanoic acid.

-

Protocol 2: Functional Characterization of a Candidate UDP-Glycosyltransferase (UGT)

Objective: To determine the substrate specificity and kinetic parameters of a candidate UGT involved in the glycosylation of this compound.

Workflow:

Methodology:

-

Gene Discovery and Protein Expression:

-

Identify candidate UGT genes from the Ipomoea purga root transcriptome based on homology to known plant UGTs that act on secondary metabolites.

-

Clone the candidate UGTs into an E. coli expression vector (e.g., pGEX or pET series) with a purification tag (e.g., GST or His-tag).

-

Express the recombinant protein in E. coli and purify it using affinity chromatography.

-

-

Enzyme Assay for Substrate Specificity:

-

Prepare reaction mixtures containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

Purified UGT enzyme (1-5 µg)

-

100 µM this compound

-

500 µM of a specific UDP-sugar (e.g., UDP-glucose, UDP-quinovose, UDP-rhamnose, UDP-fucose)

-

-

Incubate at 30°C for 1-2 hours.

-

Analyze the reactions using two methods:

-

UDP Detection: Use a commercial kit like the UDP-Glo™ Glycosyltransferase Assay to quantify the amount of UDP released, which is proportional to enzyme activity.[14][15]

-

Product Detection: Stop the reaction with methanol (B129727) and analyze the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the glycosylated this compound product.

-

-

-

Enzyme Kinetics:

-

Once the preferred sugar donor is identified, perform a series of assays varying the concentration of one substrate (e.g., this compound from 1 to 200 µM) while keeping the other (the UDP-sugar) at a saturating concentration.

-

Measure the initial reaction velocities.

-

Determine the apparent Km and Vmax values by fitting the data to the Michaelis-Menten equation.[16][17]

-

Conclusion and Future Directions

The biosynthesis of this compound is a key step in the formation of the medicinally important resin glycosides of Ipomoea purga. While the general pathway involving a cytochrome P450-mediated hydroxylation and subsequent UGT-catalyzed glycosylation is likely, the specific enzymes responsible remain to be identified and characterized. The experimental protocols and data presentation frameworks provided in this guide are intended to facilitate a systematic approach to elucidating this pathway. Future research, leveraging transcriptomics, proteomics, and heterologous expression systems, will be crucial to isolate the specific genes and enzymes involved. A thorough understanding of this biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also open up possibilities for the metabolic engineering and sustainable production of these valuable natural products.

References

- 1. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Resin glycosides from the herbal drug jalap (Ipomoea purga) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hexadecanoic Acid → Area → Sustainability [lifestyle.sustainability-directory.com]

- 6. Showing Compound Hexadecanoic acid (FDB011679) - FooDB [foodb.ca]

- 7. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. De Novo Assembly and Annotation of the Transcriptome of the Agricultural Weed Ipomoea purpurea Uncovers Gene Expression Changes Associated with Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. experts.illinois.edu [experts.illinois.edu]

- 12. biorxiv.org [biorxiv.org]

- 13. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Comparative Analysis of High-Throughput Assays of Family-1 Plant Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Khan Academy [khanacademy.org]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to Jalapinolic Acid: Synonyms, Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jalapinolic acid, a hydroxylated fatty acid, is a key component of resin glycosides found predominantly in the Convolvulaceae family, notably in various species of Ipomoea. These resin glycosides have been recognized for their diverse biological activities, including cytotoxic and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its various synonyms and alternative names, detailed physicochemical properties, and available spectral data. Furthermore, it outlines experimental protocols for its isolation and synthesis and discusses its biological context, particularly the role of hydroxy fatty acids in cellular signaling.

Synonyms and Alternative Names

This compound is known by several names in scientific literature and chemical databases. A comprehensive list of these synonyms is provided below to aid in exhaustive literature searches and substance identification.

| Type of Name | Name | Source |

| IUPAC Name | 11-Hydroxyhexadecanoic acid | [4] |

| (11S)-11-hydroxyhexadecanoic acid | [5] | |

| Systematic Name | 11S-hydroxy-hexadecanoic acid | [6] |

| Common Synonyms | This compound | [4] |

| 11-Hydroxypalmitic acid | [7] | |

| Builic Acid | - | |

| Jalapinoic Acid | [2] | |

| Buiolic acid | - | |

| Scammonolic acid | - | |

| Turpetholic acid E | - | |

| Chemical Formula | C₁₆H₃₂O₃ | [4] |

| CAS Number | 502-75-0 | [4] |

Physicochemical and Spectral Data

The following tables summarize the key physicochemical and spectral properties of this compound. While some data are derived from computational models, experimentally determined values are included where available.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 272.42 g/mol | [4] |

| Exact Mass | 272.2351 g/mol | [4] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in DMSO | [4] |

| Water: 3.319 mg/L @ 25 °C (estimated) | [2] | |

| logP (o/w) | 4.748 (estimated) | [2] |

| XlogP3-AA | 5.20 (estimated) | [2] |

| Boiling Point | 409.00 to 410.00 °C @ 760.00 mm Hg (est.) | [2] |

| Flash Point | 420.00 °F TCC (215.60 °C) (estimated) | [2] |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification of this compound. Below are the characteristic spectral features.

3.2.1. NMR Spectroscopy

Predicted ¹³C NMR chemical shifts are available for this compound.[8]

3.2.2. Mass Spectrometry

The mass spectrum of this compound can be obtained through techniques like GC-MS.[5] The fragmentation pattern of long-chain hydroxy fatty acids typically involves characteristic losses of water and cleavage adjacent to the hydroxyl group.[9][10]

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present:

-

O-H stretch (alcohol): A broad band around 3200-3550 cm⁻¹

-

O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹

-

C-H stretch (alkane): Sharp peaks around 2850-2960 cm⁻¹

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹[11][12]

Experimental Protocols

Isolation of this compound from Natural Sources

This compound is typically isolated from the resin glycosides of Ipomoea species through alkaline hydrolysis.[13][14] The following is a generalized protocol based on literature descriptions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial activity of resin rich plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - Cytotoxic Resin Glycosides from Ipomoea aquatica and Their Effects on Intracellular Ca2+ Concentrations - figshare - Figshare [figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. rsc.org [rsc.org]

- 13. Resin Glycosides from the Leaves and Stems of Ipomoea lacunosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Resin glycosides from the flowers of Ipomoea murucoides - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data of Jalapinolic Acid: An In-depth Technical Guide

Abstract

Jalapinolic acid, systematically known as (11S)-11-hydroxyhexadecanoic acid, is a C16 hydroxy fatty acid that serves as a fundamental structural component of resin glycosides, a diverse class of natural products with significant biological activities. A thorough understanding of its spectral characteristics is paramount for its identification, characterization, and the analysis of its derivatives in complex biological and chemical matrices. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data of this compound. Detailed experimental protocols for acquiring this data are also presented, along with a workflow for its analysis from natural sources. This document is intended to be a valuable resource for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a saturated fatty acid with a hydroxyl group at the C-11 position. Its structure, including the stereochemistry at the chiral center, plays a crucial role in the overall conformation and biological function of the larger resin glycosides in which it is typically found. These glycosides, prevalent in the Convolvulaceae family (morning glories), have demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, and antimicrobial properties. Accurate structural elucidation is the foundation of understanding these activities, and this relies on the precise interpretation of spectral data. This guide compiles and details the key spectral features of this compound to aid in its unambiguous identification.

Spectral Data

The following sections present the key spectral data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectral Data of this compound (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.60 | Multiplet | H-11 |

| 2.29 - 2.30 | Triplet | H-2 |

| 1.56 - 1.68 | Multiplet | H-3 |

| 1.22 - 1.42 | Multiplet | H-4 to H-10, H-12 to H-15 |

| 0.84 - 0.92 | Triplet | H-16 |

Table 2: ¹³C NMR Spectral Data of this compound (Predicted, 126 MHz, H₂O) [1]

| Chemical Shift (ppm) | Assignment |

| ~178.0 | C-1 (COOH) |

| ~72.0 | C-11 (CH-OH) |

| ~37.5 | C-10 or C-12 |

| ~34.0 | C-2 |

| ~32.0 | C-14 |

| ~29.0 - 29.5 | C-4 to C-9 |

| ~25.5 | C-3 or C-13 |

| ~25.0 | C-13 or C-3 |

| ~22.5 | C-15 |

| ~14.0 | C-16 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for this compound

| m/z Value | Ion Type | Notes |

| 272.2351 | [M] | Exact Mass |

| 271.2279 | [M-H]⁻ | Commonly observed in negative ion mode ESI-MS. This ion is a diagnostic marker for the presence of this compound in the analysis of resin glycosides. |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Infrared (IR) Spectral Data of this compound (Characteristic Absorptions)

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, Broad |

| 3550 - 3200 | O-H stretch | Alcohol | Strong, Broad |

| 2960 - 2850 | C-H stretch | Alkane | Strong |

| 1710 | C=O stretch | Carboxylic Acid | Strong |

| 1470 - 1350 | C-H bend | Alkane | Variable |

| 1320 - 1210 | C-O stretch | Carboxylic Acid, Alcohol | Strong |

| 950 - 910 | O-H bend | Carboxylic Acid | Medium, Broad |

Experimental Protocols

The following protocols are generalized methodologies for obtaining the spectral data of this compound and similar long-chain hydroxy fatty acids.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). For ¹³C NMR, a higher concentration (50-100 mg) is recommended. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A longer acquisition time is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (GC-MS)

-

Derivatization: To improve volatility for Gas Chromatography (GC), convert the carboxylic acid and alcohol functional groups to their trimethylsilyl (B98337) (TMS) ethers/esters. This can be achieved by reacting the sample with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation: Inject the derivatized sample onto a suitable capillary column (e.g., HP-5MS). Use a temperature program to separate the components of the sample. For example, an initial oven temperature of 80°C held for 5 minutes, followed by a ramp of 3.8°C/min to 200°C, and then a ramp of 15°C/min to 290°C, holding for 6 minutes.

-

MS Detection: As the components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass spectrum is recorded over a suitable m/z range (e.g., 50-600).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the acid in a volatile solvent, applying the solution to the plate, and allowing the solvent to evaporate. Alternatively, for solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

-

Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands in the spectrum to identify the functional groups present in the molecule.

Visualization of Experimental Workflow

This compound is often found as a component of complex resin glycosides in plants. A common experimental workflow involves the isolation of the crude resin glycosides, followed by hydrolysis to release the constituent fatty acids for analysis. The following diagram illustrates this process.

Caption: Workflow for the isolation and analysis of this compound.

Conclusion

The spectral data and methodologies presented in this guide provide a foundational resource for the identification and characterization of this compound. The distinct signals in its NMR spectra, its characteristic mass in MS, and the signature vibrational bands in its IR spectrum collectively form a unique fingerprint for this important natural product. The provided workflow illustrates a practical approach for its analysis from natural sources. This comprehensive information is intended to facilitate further research into the chemistry and pharmacology of this compound and the complex resin glycosides it helps to form.

References

Early Investigations into the Biological Activity of Jalapinolic Acid and its Glycosides: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jalapinolic acid, systematically known as (11S)-hydroxyhexadecanoic acid, is a hydroxylated fatty acid that forms the aglycone core of a diverse group of naturally occurring resin glycosides, predominantly found in the Convolvulaceae family (morning glories). Historically, crude extracts of plants from the Ipomoea genus have been utilized in traditional medicine for their purgative properties. Early scientific investigations, therefore, often focused on the complex resin glycosides as a whole. This technical guide synthesizes the available data from early and contemporary studies on the biological activities of these resin glycosides, with a particular focus on the cytotoxic and antimicrobial properties conferred by the this compound-containing structures. While specific early studies on the isolated this compound are limited, the research on the parent glycosides provides significant insight into its potential as a bioactive molecule.

I. Cytotoxic Activity of this compound-Containing Resin Glycosides

A significant body of research has focused on the cytotoxic effects of resin glycosides derived from various Ipomoea species against a range of cancer cell lines. These studies indicate that the glycosidic substitution pattern of this compound plays a crucial role in the observed activity.

Quantitative Data Summary

The following table summarizes the cytotoxic activities of several resin glycosides where this compound is the aglycone. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Extract | Cell Line | IC50 (µM) | Source Organism |

| Murucoidin IV | Hep-2 (Laryngeal Carcinoma) | ~4.4 (ED50 of 4 µg/mL) | Ipomoea murucoides[1] |

| Aquaterin IV | HepG2 (Hepatocellular Carcinoma) | 2.4 | Ipomoea aquatica[2][3][4] |

| Unnamed Resin Glycoside | HL-60 (Promyelocytic Leukemia) | 44.5 | Ipomoea lacunosa[5] |

| Crude Resin Glycoside Fraction | HL-60 (Promyelocytic Leukemia) | Not specified, but showed non-negligible cytotoxicity | Ipomoea alba[6] |

II. Antimicrobial Activity

Early reports on the antimicrobial properties of Ipomoea extracts hinted at the potential of their chemical constituents as anti-infective agents. While specific data for this compound is not available from early studies, research on related compounds and extracts provides a basis for its potential in this area. Resin glycosides have been noted for their broad-spectrum antibacterial activity.

Quantitative Data Summary

Data on the antimicrobial activity of specific this compound-containing glycosides is less prevalent in the reviewed literature. However, a study on pharbitin, a resin glycoside from Pharbitis nil, demonstrates antibacterial action.

| Compound | Bacterial Strain | MIC (µg/mL) |

| Pharbitin | Various plant pathogenic bacteria | Not specified in detail in the provided abstract |

III. Experimental Protocols

The following sections detail the generalized methodologies employed in the assessment of the biological activities of this compound-containing resin glycosides.

A. Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., HepG2, HL-60) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compounds (resin glycosides) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as DMSO or isopropanol.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

B. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Visualizations

The following diagrams illustrate the general workflow and conceptual frameworks relevant to the study of this compound and its glycosides.

Caption: General workflow for the isolation and biological screening of this compound and its glycosides.

References

- 1. Resin glycosides from the flowers of Ipomoea murucoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cytotoxic resin glycosides from Ipomoea aquatica and their effects on intracellular Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Resin Glycosides from the Leaves and Stems of Ipomoea lacunosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eleven new glycosidic acid methyl esters from the crude resin glycoside fraction of Ipomoea alba seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

Jalapinolic Acid in Traditional Medicine: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jalapinolic acid, chemically known as (11S)-11-hydroxyhexadecanoic acid, is a hydroxylated fatty acid found predominantly in the resin glycosides of plants belonging to the Convolvulaceae family, commonly known as the morning glory family. For centuries, extracts from these plants, particularly from the genus Ipomoea, have been integral to traditional medicine systems worldwide, utilized for their purgative, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth analysis of this compound, summarizing its ethnobotanical context, physicochemical properties, and known biological activities. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development by presenting quantitative data, detailed experimental protocols for its isolation and bioactivity assessment, and diagrams of relevant biological pathways. While research on the isolated compound is still emerging, the existing data on related compounds and the rich history of its plant sources in traditional medicine suggest that this compound is a promising candidate for further pharmacological investigation.

Introduction: Ethnobotanical Significance of this compound-Containing Plants

This compound is not used in its pure form in traditional medicine. Instead, its therapeutic effects are harnessed through the consumption of plant preparations rich in resin glycosides, of which this compound is a key structural component.[1] The Convolvulaceae family, which includes the genus Ipomoea, is a cornerstone of many traditional healing practices.

Traditional Uses of Ipomoea Species:

-

Purgative and Laxative: The most well-documented traditional use of Ipomoea species, such as Ipomoea purga (jalap root), is for their potent purgative and laxative effects, which are attributed to the resin glycosides.[1]

-

Anti-inflammatory and Analgesic: Various species are used to treat inflammatory conditions like arthritis and rheumatism, as well as for general pain relief.

-

Antimicrobial and Wound Healing: Poultices and extracts have been applied topically to treat skin infections and promote wound healing.

-

Other Uses: Traditional applications also include the treatment of diabetes, hypertension, dysentery, and kidney ailments.

The wide range of therapeutic applications in traditional medicine underscores the significant biological activity of the chemical constituents within these plants, including the resin glycosides and their aglycone, this compound.

Physicochemical Properties of this compound

This compound is a C16 saturated fatty acid with a hydroxyl group at the C-11 position. Its chemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | (11S)-11-hydroxyhexadecanoic acid |

| Synonyms | 11-Hydroxypalmitic acid |

| Molecular Formula | C₁₆H₃₂O₃ |

| Molecular Weight | 272.42 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Quantitative Biological Activity

While the ethnobotanical record points to a range of activities for plant extracts containing this compound, quantitative data for the isolated compound is limited. However, studies on structurally similar hydroxy fatty acids provide valuable insights into its potential efficacy.

Cytotoxic Activity

Research on the antiproliferative effects of hydroxystearic acids, which are structurally analogous to this compound, has demonstrated significant activity against various human cancer cell lines. The table below summarizes the reported 50% inhibitory concentration (IC₅₀) values for 11-hydroxystearic acid (11-HSA), a compound that differs from this compound only by two additional carbons in its backbone.

| Cell Line | Cancer Type | IC₅₀ (µM) for 11-HSA[2] |

| CaCo-2 | Colon Cancer | 27.6 |

| MCF7 | Breast Cancer | 35.8 |

| NLF | Normal Lung Fibroblasts | 29.7 |

These findings suggest that this compound may also possess cytotoxic properties and warrants further investigation as a potential anticancer agent.

Experimental Protocols

Isolation of this compound from Plant Material

This compound is typically obtained through the hydrolysis of resin glycosides extracted from the roots or seeds of Ipomoea species.

Protocol: Saponification of Resin Glycosides

-

Extraction of Resin Glycosides:

-

Air-dry and powder the plant material (e.g., roots of Ipomoea purga).

-

Perform exhaustive extraction of the powdered material with methanol (B129727) at room temperature.

-

Concentrate the methanolic extract under reduced pressure to obtain a crude extract.

-

Suspend the crude extract in water and partition successively with chloroform (B151607) and n-butanol to separate the resin glycosides.

-

-

Alkaline Hydrolysis (Saponification):

-

Dissolve the dried resin glycoside fraction in a 5% aqueous solution of potassium hydroxide.

-

Heat the mixture under reflux for 3-4 hours to hydrolyze the ester linkages.[3]

-

After cooling, acidify the reaction mixture with dilute hydrochloric acid to a pH of 3.

-

Extract the acidified solution with ethyl acetate (B1210297). The organic layer will contain the fatty acid aglycones, including this compound.

-

-

Purification:

-

Wash the ethyl acetate extract with water to remove any remaining salts.

-

Dry the extract over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the resulting crude this compound using column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.

-

Assessment of Cytotoxic Activity

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution with culture medium to achieve a range of final concentrations.

-

Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.[4]

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Assessment of Antimicrobial Activity

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum:

-

From a pure overnight culture of the test microorganism on an appropriate agar (B569324) plate, suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted inoculum in a suitable broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

-

-

Preparation of Dilutions:

-

In a 96-well microtiter plate, add 100 µL of broth to all wells.

-

Add 100 µL of a stock solution of this compound (in a solvent compatible with the assay, with a final concentration not exceeding 1% v/v) to the first well.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well of the dilution series.[6]

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and the desired final inoculum size.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

-

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are not yet available, the known biological activities of other fatty acids and natural compounds suggest potential targets. Fatty acids are known to interact with several key signaling pathways involved in inflammation and cellular metabolism, such as NF-κB, MAPK, and PPARs.

Inferred NF-κB Signaling Pathway

Given the traditional use of Ipomoea extracts for inflammatory conditions, it is plausible that this compound could modulate the NF-κB signaling pathway, a central regulator of inflammation.

Caption: Inferred inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the isolation and biological evaluation of this compound.

Caption: Workflow for isolation and bioactivity screening of this compound.

Conclusion and Future Directions

This compound stands as a compound of significant interest, largely due to the extensive use of its parent plants in traditional medicine. While direct pharmacological data on the isolated compound remains sparse, preliminary evidence from structurally related molecules suggests its potential as a cytotoxic agent. The protocols provided in this guide offer a framework for the systematic investigation of its biological activities.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the antimicrobial, anti-inflammatory, and a broader range of anticancer activities of pure this compound to generate robust quantitative data.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound to understand its therapeutic effects at a molecular level.

-

In Vivo Studies: Progressing to animal models to assess the efficacy, pharmacokinetics, and safety of this compound for promising in vitro findings.

A deeper understanding of this compound will not only validate its role in traditional medicine but also pave the way for its potential development as a novel therapeutic agent.

References

- 1. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resin glycosides from Convolvulaceae plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay [protocols.io]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Unveiling the Therapeutic Potential of Jalapinolic Acid: A Technical Guide for Researchers

An In-depth Exploration of a Promising Hydroxylated Fatty Acid in Drug Discovery and Development

Abstract

Jalapinolic acid, chemically known as (11S)-11-hydroxyhexadecanoic acid, is a hydroxylated fatty acid found primarily in the resin glycosides of various plant species, notably from the Ipomoea and Cuscuta genera. While research on pure this compound is nascent, studies on extracts and isolated resin glycosides containing this fatty acid moiety have revealed a spectrum of promising biological activities. This technical guide synthesizes the current understanding of this compound's therapeutic potential, focusing on its role within larger molecular complexes and highlighting its prospective applications in oncology, neurology, and beyond. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel natural products for therapeutic use.

Introduction: The Chemical Landscape of this compound

This compound is a C16 saturated fatty acid characterized by a hydroxyl group at the C-11 position.[1][2][3] Its chemical structure is foundational to the architecture of complex glycolipids known as resin glycosides, or glycolipids, which are prevalent in the Convolvulaceae family (morning glories).

Key Molecular Characteristics:

-

IUPAC Name: (11S)-11-hydroxyhexadecanoic acid[1]

-

Molecular Formula: C₁₆H₃₂O₃[1]

-

Molecular Weight: 272.42 g/mol [1]

-

Natural Sources: Ipomoea stans, Cuscuta chinensis, and as a core component of resin glycosides in Ipomoea purga (jalap).[1][4]

The therapeutic activities associated with this compound are predominantly observed when it is part of a larger resin glycoside structure. These complex molecules consist of the fatty acid aglycone linked to a carbohydrate core.

Potential Therapeutic Applications

The current body of research points to several promising areas for the therapeutic application of compounds containing this compound. It is important to note that the described activities are often attributed to the entire resin glycoside molecule or plant extracts rather than isolated this compound.

Oncology: A Chemosensitizing Agent

One of the most significant potential applications of this compound-containing compounds is in oncology, specifically as modulators of multidrug resistance (MDR) in cancer cells.[1][2]

Mechanism of Action: Resin glycosides isolated from Ipomoea purga, which feature a hydroxylated fatty acid core structurally related to this compound, have been shown to be non-cytotoxic on their own but can reverse multidrug resistance in vinblastine-resistant human breast carcinoma cells.[1] These compounds are thought to act as inhibitory substrates of P-glycoprotein (P-gp), a key efflux pump responsible for MDR in many cancer types.[2] By blocking P-gp, these resin glycosides can restore the efficacy of conventional chemotherapeutic agents.

Table 1: Anticancer Potential of this compound-Containing Compounds

| Compound Type | Source Organism | Cancer Cell Line | Observed Effect | Reference |

| Resin Glycosides | Ipomoea purga | Vinblastine-resistant human breast carcinoma | Reversal of multidrug resistance | [1] |

| Resin Glycosides | Ipomoea purga | MCF-7 (human breast adenocarcinoma) | Modulation of multidrug resistance | [2] |

Neurology: Anticonvulsant and Neuroprotective Effects

Extracts from Ipomoea stans, a known source of this compound, have demonstrated notable anticonvulsant and neuroprotective properties in preclinical models.

Experimental Evidence: Studies have shown that preparations of Ipomoea stans can protect against seizures induced by pentylenetetrazol (PTZ) and electroconvulsive shock (ECS) in mice.[5] Furthermore, a resin glycoside named stansin 6, isolated from I. stans, has been shown to reduce neuronal degeneration, decrease astrocytic reactivity, and lower the expression of pro-inflammatory cytokines (IL-1β and TNF-α) in a kainic acid-induced seizure model, suggesting a significant neuroprotective effect.[6]

Table 2: Neurological Applications of Ipomoea stans Extracts and Compounds

| Preparation/Compound | Source Organism | Experimental Model | Observed Effect | Reference |

| Infusion, Lyophilized Powder | Ipomoea stans | PTZ and ECS-induced seizures in mice | Protection against seizures | [5] |

| Stansin 6 (Resin Glycoside) | Ipomoea stans | Kainic acid-induced seizures in rats | Neuroprotection, anti-inflammatory | [6] |

Anti-inflammatory and Antioxidant Potential

While direct studies on the anti-inflammatory and antioxidant effects of this compound are limited, research on Cuscuta chinensis, a plant containing this fatty acid, suggests potential in this area. Extracts of C. chinensis have shown anti-inflammatory and significant antioxidant activities.[7][8] The contribution of this compound to these effects is yet to be elucidated but warrants further investigation.

Experimental Methodologies

Detailed experimental protocols for the biological evaluation of pure this compound are not yet established in the literature. However, the methodologies employed in the study of resin glycosides and plant extracts provide a framework for future research.

Isolation and Purification of Resin Glycosides

A general workflow for the isolation of resin glycosides containing this compound is depicted below. This process typically involves solvent extraction followed by chromatographic separation.

Caption: A generalized workflow for the isolation and purification of resin glycosides.

Assessment of Multidrug Resistance Reversal

The ability of a compound to reverse MDR is often assessed using cytotoxicity assays in both drug-sensitive and drug-resistant cancer cell lines.

-

Cell Culture: Maintain paired cancer cell lines (e.g., drug-sensitive MCF-7 and its vinblastine-resistant counterpart).

-

Treatment: Cells are treated with a standard chemotherapeutic agent (e.g., vinblastine) in the presence and absence of the test compound (resin glycoside).

-

Viability Assay: Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Data Analysis: The IC₅₀ (half-maximal inhibitory concentration) of the chemotherapeutic agent is calculated for each condition. A significant decrease in the IC₅₀ in the presence of the test compound indicates MDR reversal.

Evaluation of Antimicrobial Activity

Standard protocols for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) can be adapted to test this compound and its derivatives.

-

Broth Microdilution Method: This quantitative method involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration that inhibits visible growth after incubation.[9]

-

Disk Diffusion Assay: A qualitative or semi-quantitative method where a paper disk impregnated with the test compound is placed on an agar (B569324) plate inoculated with the test microorganism. The diameter of the zone of growth inhibition around the disk is measured after incubation.[9]

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways modulated by pure this compound have not been elucidated. However, the action of related compounds and extracts provides some initial insights.

Conceptual Model of Chemosensitization

The proposed mechanism for the reversal of multidrug resistance by resin glycosides involves the inhibition of P-glycoprotein.

Caption: Inhibition of P-glycoprotein by resin glycosides enhances intracellular chemotherapeutic drug concentration, leading to apoptosis.

Future Directions and Conclusion

The therapeutic potential of this compound is an emerging field of study. While current research has focused on the biological activities of complex resin glycosides and plant extracts, there is a clear need for further investigation into the properties of isolated this compound.

Key areas for future research include:

-

Synthesis and Biological Evaluation: The total synthesis of this compound and its derivatives will enable a systematic evaluation of its standalone biological activities.

-

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the structure of this compound within resin glycosides affect their biological activity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound and its containing compounds.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds to determine their drug-likeness.

References

- 1. Jalapinoside, a macrocyclic bisdesmoside from the resin glycosides of Ipomea purga, as a modulator of multidrug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Resin glycosides from the herbal drug jalap (Ipomoea purga) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticonvulsant properties of Ipomoea stans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical constituents and biological activities of the whole plant of Cuscuta chinensis Lam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. THE STUDY of SOME BIOLOGICAL ACTIVITIES of CUSCUTA CHINENSIS and ITS TWO HOSTS | Journal of Shahid Sadoughi University of Medical Sciences [publish.kne-publishing.com]

- 9. Assessment of antimicrobial activity [protocols.io]

For Researchers, Scientists, and Drug Development Professionals

Introduction